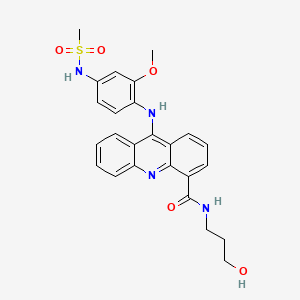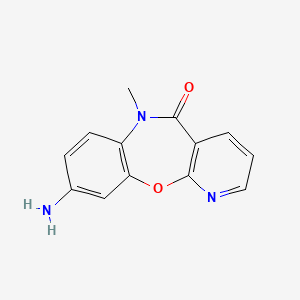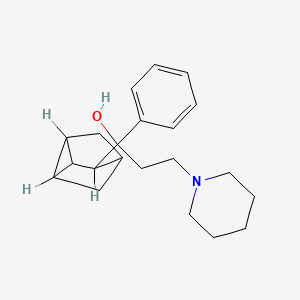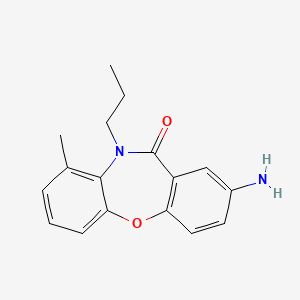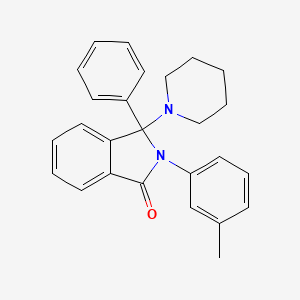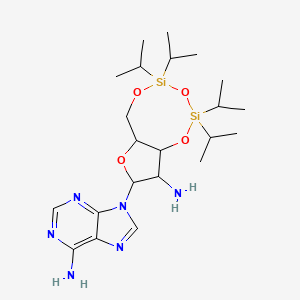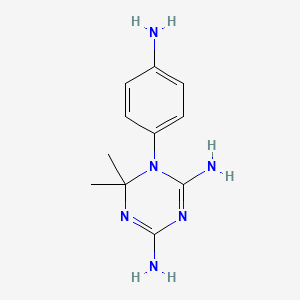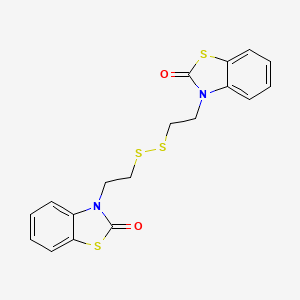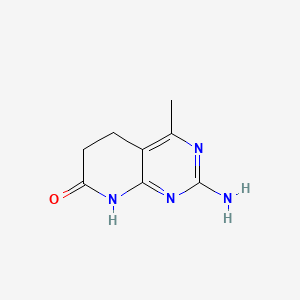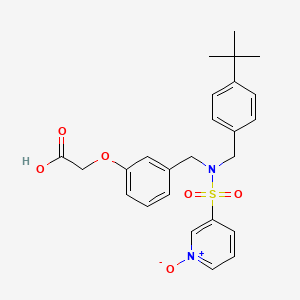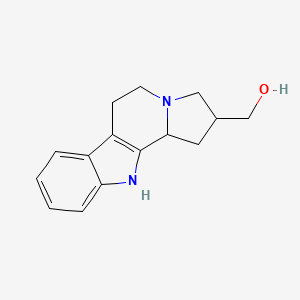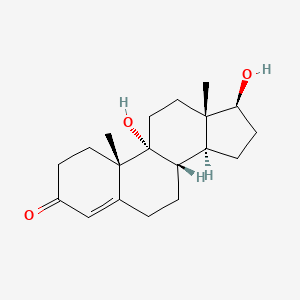
(17|A)-9,17-dihydroxyandrost-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(17|A)-9,17-dihydroxyandrost-4-en-3-one is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of hydroxyl groups at the 9th and 17th positions and a ketone group at the 3rd position on the androstane skeleton. It is known for its significant biological activities and is often studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (17|A)-9,17-dihydroxyandrost-4-en-3-one typically involves multiple steps starting from simpler steroidal precursors. One common method includes the hydroxylation of androst-4-en-3-one at the 9th and 17th positions. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) to introduce the hydroxyl groups. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve biotechnological approaches using microbial fermentation. Specific strains of microorganisms, such as certain species of fungi or bacteria, can be engineered to produce the compound through biotransformation of precursor steroids. This method is advantageous due to its efficiency and eco-friendliness compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(17|A)-9,17-dihydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group at the 3rd position can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and applications.
科学的研究の応用
(17|A)-9,17-dihydroxyandrost-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in cellular processes and its effects on various biological pathways.
Medicine: It has potential therapeutic applications in the treatment of hormonal disorders and certain cancers.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
作用機序
The mechanism of action of (17|A)-9,17-dihydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. By binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Androst-4-en-3-one: Lacks the hydroxyl groups at the 9th and 17th positions.
9-hydroxyandrost-4-en-3-one: Has a hydroxyl group only at the 9th position.
17-hydroxyandrost-4-en-3-one: Has a hydroxyl group only at the 17th position.
Uniqueness
(17|A)-9,17-dihydroxyandrost-4-en-3-one is unique due to the presence of hydroxyl groups at both the 9th and 17th positions, which significantly influences its biological activity and potential therapeutic applications. This dual hydroxylation pattern distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.
特性
CAS番号 |
18841-73-1 |
|---|---|
分子式 |
C19H28O3 |
分子量 |
304.4 g/mol |
IUPAC名 |
(8S,9R,10S,13S,14S,17S)-9,17-dihydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-16,21-22H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19+/m0/s1 |
InChIキー |
UKICFXLKLKVHMC-KOUJMVCDSA-N |
異性体SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]43C)O |
正規SMILES |
CC12CCC3(C(C1CCC2O)CCC4=CC(=O)CCC43C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


